molecular formula C20H14N4OS3 B2707859 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1043167-42-5

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No.: B2707859
CAS No.: 1043167-42-5
M. Wt: 422.54
InChI Key: VIVLBFQTMLPKOX-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4OS3 and its molecular weight is 422.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)-4-Methyl-2-(Thiophen-2-yl)Thiazole-5-Carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

This compound interacts with its target by binding to the Pantothenate synthetase enzyme. Molecular docking and dynamics studies suggest that this compound forms a stable protein-ligand complex with the enzyme . The binding of the compound to the enzyme inhibits its activity, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase by this compound affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency of coenzyme A, which is crucial for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound were predicted using in silico ADMET prediction . The compound was synthesized and characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . The compound displayed significant activity against this strain of bacteria, with an IC50 of 2.03 μM and an IC90 of 15.22 μM . It showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[2,1-b]thiazole derivatives have shown significant activity against various strains of Mycobacterium tuberculosis . These compounds interact with enzymes and proteins in the bacterial cell, leading to inhibition of bacterial growth .

Cellular Effects

Related imidazo[2,1-b]thiazole derivatives have shown antiproliferative activity against various cancer cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

Related compounds have shown significant activity at certain dosages, with toxic or adverse effects observed at high doses .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Related compounds have been found to interact with various transporters and binding proteins, affecting their localization or accumulation .

Subcellular Localization

Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS3/c1-12-17(28-19(21-12)16-3-2-9-26-16)18(25)22-14-6-4-13(5-7-14)15-11-24-8-10-27-20(24)23-15/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLBFQTMLPKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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